molecular formula C23H32INO B13749963 (4-Benzoyl-4-phenylbutyl)triethylammonium iodide CAS No. 38940-50-0

(4-Benzoyl-4-phenylbutyl)triethylammonium iodide

Cat. No.: B13749963
CAS No.: 38940-50-0
M. Wt: 465.4 g/mol
InChI Key: AYFCBVIQWBWGRB-UHFFFAOYSA-M
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Description

(4-Benzoyl-4-phenylbutyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C23H32INO It is known for its unique structure, which includes a benzoyl group and a phenyl group attached to a butyl chain, along with a triethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoyl-4-phenylbutyl)triethylammonium iodide typically involves the reaction of 4-benzoyl-4-phenylbutyl bromide with triethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:

4-Benzoyl-4-phenylbutyl bromide+Triethylamine+Iodide source(4-Benzoyl-4-phenylbutyl)triethylammonium iodide\text{4-Benzoyl-4-phenylbutyl bromide} + \text{Triethylamine} + \text{Iodide source} \rightarrow \text{this compound} 4-Benzoyl-4-phenylbutyl bromide+Triethylamine+Iodide source→(4-Benzoyl-4-phenylbutyl)triethylammonium iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Benzoyl-4-phenylbutyl)triethylammonium iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzoyl and phenyl groups can undergo oxidation and reduction reactions under appropriate conditions.

    Addition Reactions: The compound can also participate in addition reactions, particularly at the benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as hydroxide ions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted quaternary ammonium salts, while oxidation reactions can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

(4-Benzoyl-4-phenylbutyl)triethylammonium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.

    Biology: The compound can be used in studies involving cell membrane interactions and as a potential antimicrobial agent.

    Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It finds applications in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Benzoyl-4-phenylbutyl)triethylammonium iodide involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group can disrupt cell membrane integrity, leading to antimicrobial effects. Additionally, the compound can interact with specific enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyltriethylammonium chloride
  • Tetraethylammonium iodide
  • Phenyltrimethylammonium bromide

Uniqueness

(4-Benzoyl-4-phenylbutyl)triethylammonium iodide is unique due to the presence of both benzoyl and phenyl groups attached to the butyl chain This structural feature imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds

Properties

CAS No.

38940-50-0

Molecular Formula

C23H32INO

Molecular Weight

465.4 g/mol

IUPAC Name

triethyl-(5-oxo-4,5-diphenylpentyl)azanium;iodide

InChI

InChI=1S/C23H32NO.HI/c1-4-24(5-2,6-3)19-13-18-22(20-14-9-7-10-15-20)23(25)21-16-11-8-12-17-21;/h7-12,14-17,22H,4-6,13,18-19H2,1-3H3;1H/q+1;/p-1

InChI Key

AYFCBVIQWBWGRB-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

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